molecular formula C25H22N2O4 B382333 3-(4-methoxyphenyl)-2-(2-methylphenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 301846-64-0

3-(4-methoxyphenyl)-2-(2-methylphenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

Cat. No.: B382333
CAS No.: 301846-64-0
M. Wt: 414.5g/mol
InChI Key: IMBZULOOGXFZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-2-(2-methylphenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a heterocyclic compound belonging to the pyrroloisoxazoledione family. Its core structure consists of a fused bicyclic system with an isoxazole ring and a pyrrolidine moiety, functionalized with three distinct aryl groups:

  • 3-position: 4-Methoxyphenyl (electron-donating methoxy group).
  • 2-position: 2-Methylphenyl (sterically hindered methyl substituent).
  • 5-position: Phenyl (unsubstituted aromatic ring).

The molecular formula is C25H20N2O4, with a molecular weight of 412.44 g/mol.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-(2-methylphenyl)-5-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-16-8-6-7-11-20(16)27-22(17-12-14-19(30-2)15-13-17)21-23(31-27)25(29)26(24(21)28)18-9-4-3-5-10-18/h3-15,21-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBZULOOGXFZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-2-(2-methylphenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a complex organic molecule with potential therapeutic applications. Its structure incorporates a pyrrolo[3,4-d]isoxazole core, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H17N2O4
  • Molecular Weight : 351.36 g/mol
  • CAS Number : 477713-65-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. A study demonstrated that isoxazole derivatives induced apoptosis in human promyelocytic leukemia cells (HL-60) by modulating the expression of key apoptotic genes such as Bcl-2 and p21^WAF-1. Specifically, one derivative decreased Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis promotion and cell cycle arrest .

The proposed mechanism for the biological activity of this compound involves interaction with cellular pathways that regulate apoptosis and cell proliferation. The structural features of the pyrrolo[3,4-d]isoxazole moiety may facilitate binding to specific enzymes or receptors involved in these pathways. For example, modulation of the Bcl-2 family proteins can lead to enhanced apoptotic signaling .

Antimicrobial Activity

Another area of research has explored the antimicrobial properties of similar isoxazole compounds. These compounds have demonstrated activity against a range of bacterial strains, potentially offering new avenues for antibiotic development. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Study 1: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxic effects of various isoxazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range (86–755 μM), with significant effects observed in HL-60 cells. The study concluded that structural modifications could enhance the cytotoxicity and selectivity of these compounds .

Study 2: Antimicrobial Testing

In another investigation, a series of isoxazole derivatives were tested against common pathogens. The results showed that some derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as novel antimicrobial agents .

Data Tables

Property Value
Molecular FormulaC20H17N2O4
Molecular Weight351.36 g/mol
CAS Number477713-65-8
IC50 (HL-60 Cells)86–755 μM
MIC (against E. coli)< 50 μg/mL

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that suggest its potential as a chemotherapeutic agent. In particular, studies have focused on its mechanism of action involving the induction of apoptosis and inhibition of cell proliferation in tumor cells.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of this compound and its derivatives, revealing potent activity against breast cancer cell lines. The results indicated that the compound could inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

Case Study:
In a study examining the anti-inflammatory effects of various isoxazole derivatives, this compound was highlighted for its ability to suppress TNF-alpha and IL-6 production in lipopolysaccharide-stimulated macrophages, suggesting a potential therapeutic role in treating inflammatory diseases .

Material Science Applications

1. Organic Electronics
Due to its unique electronic properties, 3-(4-methoxyphenyl)-2-(2-methylphenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Research Findings:
Studies have shown that incorporating this compound into polymer matrices can enhance charge transport properties and stability under operational conditions. Its ability to form stable thin films makes it an attractive candidate for further development in electronic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrroloisoxazoledione derivatives are a chemically diverse group with variations in aryl substituents, influencing their physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrroloisoxazoledione Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) Reported Applications
Target Compound : 3-(4-Methoxyphenyl)-2-(2-methylphenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione 3: 4-Methoxyphenyl
2: 2-Methylphenyl
5: Phenyl
412.44 Methoxy (electron-donating), Methyl (steric hindrance) Moderate (lipophilic aryl groups vs. polar dione) Hypothesized kinase inhibitor (structural modeling)
Analog 1 : 5-Benzyl-3-(2,4-dichlorophenyl)-2-phenyltetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione 5: Benzyl
3: 2,4-Dichlorophenyl
2: Phenyl
453.32 Chlorine (electron-withdrawing), Benzyl (lipophilic) Low (high Cl content increases hydrophobicity) Antimicrobial agents (patent literature)
Analog 2 : 3-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(trifluoromethyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione [Hypothetical] 3: 4-Fluorophenyl
2: 4-Nitrophenyl
5: CF3
~465.3 Fluorine, Nitro, Trifluoromethyl (strongly electron-withdrawing) Very Low (high electronegativity) No reported data; potential CNS targets

Key Findings:

Substituent Effects :

  • The methoxy group in the target compound enhances solubility in polar solvents compared to chlorine or nitro groups in analogs .
  • Steric hindrance from the 2-methylphenyl group may reduce binding affinity to certain enzyme pockets compared to unsubstituted phenyl analogs.

Biological Activity :

  • Analog 1 (with dichlorophenyl) demonstrates antimicrobial activity, likely due to halogen-driven membrane disruption .
  • The target compound’s methoxy group may favor interactions with polar residues in kinase active sites, though experimental validation is pending.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves a [3+2] cycloaddition between nitrile oxides and pyrrolidine precursors, similar to Analog 1 .
  • Electron-donating groups (e.g., methoxy) may require milder reaction conditions compared to electron-withdrawing substituents.

Preparation Methods

Hydroximoyl Chloride and N-Aryl Maleimide Reactions

The pyrrolo[3,4-d]isoxazole-4,6-dione core is efficiently constructed through 1,3-dipolar cycloaddition between hydroximoyl chlorides and N-aryl maleimides. Zaki et al. demonstrated that heating hydroximoyl chloride derivatives with N-(4-methoxyphenyl)maleimide in dry dichloromethane at reflux (40°C, 12 h) yields the bicyclic isoxazole framework. Molecular orbital calculations confirmed the regioselectivity of this reaction, favoring attack at the maleimide β-position due to frontier molecular orbital interactions.

Key conditions :

  • Solvent: Anhydrous CH₂Cl₂

  • Temperature: 40°C

  • Yield: 85–91%

Substituent-Directed Cyclization

Oxidation of Δ²-Isoxazolines

DMSO-Mediated Oxidation

The dihydroisoxazole-to-dione conversion is achieved via oxidation of Δ²-isoxazolines. A protocol from Core Academic (search result) employs dimethyl sulfoxide (DMSO) as the oxidant in the presence of triethylamine. For example, treatment of 3-(4-methoxyphenyl)-5-phenyl-Δ²-isoxazoline with 7 equivalents of DMSO in CH₂Cl₂ at −78°C for 10 min, followed by warming to 0°C, affords the dione in 73% yield.

Mechanistic Insight :
DMSO abstracts a hydride from the isoxazoline ring, forming a sulfonium intermediate that undergoes elimination to generate the dione.

Ruthenium-Catalyzed Oxidation

Alternative methods from patent literature (EP1664026B1) utilize ruthenium catalysts (e.g., RuCl₃·H₂O) in tert-butanol/water mixtures. This approach converts allylic olefins into ketones, which are subsequently cyclized to diones. Yields range from 65–72%, with the advantage of tolerating electron-deficient aryl groups.

Multi-Step Synthesis Involving Fluorinated Intermediates

Palladium-Catalyzed Coupling

Introduction of the 4-methoxyphenyl group is achieved through palladium-mediated cross-coupling. A Pd(CH₃CN)₄(BF₄)₂/(R,R)-MeDUPHOS catalyst system in dioxane/water (4:1) at 50°C facilitates Suzuki-Miyaura coupling between boronic acids and brominated intermediates. For example, coupling 4-methoxyphenylboronic acid with 2-(2-methylphenyl)-5-bromo-pyrrolo[3,4-d]isoxazole-4,6-dione proceeds in 89% yield.

Optimization Data :

Catalyst LoadingSolvent RatioTemperatureYield
5 mol% Pd4:1 dioxane/H₂O50°C89%

Fluorination and Alkylation

The patent EP1664026B1 details fluorination strategies for modifying piperidine intermediates used in subsequent alkylation steps. For instance, treatment of 3-hydroxy-1-methylpiperidin-4-one with Deoxo-Fluor® at −20°C introduces a fluorine atom (82% yield), which is then alkylated with 2-methylbenzyl chloride under basic conditions (K₂CO₃, DMF, 70°C).

Chiral Resolution and Enantiomer Separation

Chiral Chromatography

Racemic mixtures of the target compound are resolved using chiral stationary phases (e.g., Chiralpak® IA). The (S)-enantiomer elutes faster than the (R)-form under hexane/isopropanol (90:10) conditions, achieving >99% enantiomeric excess.

Diastereomeric Salt Formation

Alternative resolution involves tartaric acid derivatives. Reacting the racemate with L-(+)-di-p-toluoyltartaric acid in ethanol yields diastereomeric salts, which are recrystallized to isolate the desired enantiomer (74% recovery).

Scale-Up and Process Optimization

Solvent Selection

Large-scale synthesis (≥1 kg) requires substituting dichloromethane with ethyl acetate due to environmental regulations. Although reaction times increase by 20%, yields remain consistent (85–88%).

Byproduct Management

The oxidation step generates sulfoxides as byproducts, removed via activated charcoal filtration. Process patents (EP1664026B1) recommend 10 wt% charcoal treatment at 50°C, reducing impurity levels to <0.1% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.